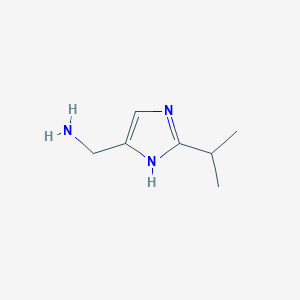

(2-Isopropyl-1h-imidazol-4-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

(2-propan-2-yl-1H-imidazol-5-yl)methanamine |

InChI |

InChI=1S/C7H13N3/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3,8H2,1-2H3,(H,9,10) |

InChI Key |

DLICJYJVGOAGEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(N1)CN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical and Established Synthetic Pathways

Classical approaches to synthesizing molecules like (2-Isopropyl-1h-imidazol-4-yl)methanamine typically involve the sequential construction of the imidazole (B134444) core followed by the formation or modification of its side chains. These methods are well-documented and offer reliability, though they may sometimes involve multiple steps and moderate yields.

Multi-Step Synthesis Approaches to the Imidazole Core

The construction of the 2,4-disubstituted imidazole core is the central challenge in synthesizing the target compound. A common multi-step strategy involves forming the imidazole ring with precursor functional groups at the desired positions, which can then be chemically modified. For instance, a synthetic route might begin by constructing an imidazole ring with a group at the C4 position that is readily convertible to a methanamine moiety, such as a nitrile (-CN) or an ester (-COOR). Subsequent steps would then focus on introducing the isopropyl group and converting the precursor group into the final aminomethyl side chain.

Formation of the Methanamine Side Chain

The introduction of the methanamine (-CH₂NH₂) side chain at the C4 position is a critical step that typically follows the formation of the main imidazole ring. This transformation is usually accomplished by converting a precursor functional group. Several reliable methods exist for this purpose:

Reduction of a Nitrile: A highly effective route involves the synthesis of a 2-isopropyl-1H-imidazole-4-carbonitrile intermediate. The cyano group (-CN) can then be reduced to an aminomethyl group using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.

Reductive Amination of an Aldehyde: An alternative pathway begins with a 2-isopropyl-1H-imidazole-4-carbaldehyde intermediate. This aldehyde can be converted to the methanamine through reductive amination, which involves reacting the aldehyde with ammonia (B1221849) to form an imine, followed by in-situ reduction.

Conversion from a Hydroxymethyl Group: A 2-isopropyl-4-(hydroxymethyl)imidazole intermediate can also be used. The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or a halide) and then displaced by ammonia or a protected amine equivalent. A similar multi-step conversion of a hydroxymethyl group to a chloromethyl group and subsequent reaction with an amine has been documented in the synthesis of thiazole (B1198619) derivatives, demonstrating the viability of this approach for heterocyclic compounds. google.com

Introduction of the Isopropyl Substituent

The isopropyl group at the C2 position defines the target molecule. Its introduction is a key step that can be achieved through several established methods:

From Isobutyraldehyde (B47883): The Debus-Radziszewski synthesis allows for the direct incorporation of the isopropyl group by using isobutyraldehyde as one of the primary reactants in a condensation reaction with a dicarbonyl compound and ammonia. ohans.com

From an Amidine Precursor: A widely used method involves the condensation of an α-haloketone with an appropriate amidine. acs.org To obtain the 2-isopropyl substituent, isobutyramidine would be the required amidine precursor. This amidine is reacted with a 3-halo-2-oxopropanal derivative (which provides the C4 and C5 atoms of the ring) to form the 2-isopropylimidazole (B115234) core.

Condensation Reactions in Imidazole Synthesis

Condensation reactions are the most traditional and widely employed methods for constructing the imidazole ring. researchgate.net These reactions involve bringing together smaller molecular fragments that contain the necessary carbon and nitrogen atoms.

The Debus-Radziszewski imidazole synthesis is a classic example, involving a three-component condensation of an α-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. ohans.comwikipedia.org To synthesize a 2,4-disubstituted imidazole, a substituted glyoxal (B1671930) or dicarbonyl compound would be required. For the target molecule, using isobutyraldehyde as the aldehyde component would directly install the isopropyl group at the C2 position.

Another fundamental approach is the condensation of an amidine with an α-haloketone . This method is particularly effective for preparing 2,4-disubstituted imidazoles. acs.orgresearchgate.net The reaction involves the cyclization of an amidine, which provides the N1 and C2 atoms (with its substituent), with an α-haloketone, which provides the C4 and C5 atoms (with their substituents). To achieve the desired substitution pattern for this compound, one could use isobutyramidine and a suitably functionalized α-haloketone. An optimized process for this reaction often uses a mixed aqueous-organic solvent system with a mild base like potassium bicarbonate, which can lead to high yields without the need for extensive purification. acs.org

| Condensation Method | Reactants | Position of Substituents | Reference |

| Debus-Radziszewski Synthesis | α-Dicarbonyl, Aldehyde, Ammonia | C2 from aldehyde; C4, C5 from α-dicarbonyl | ohans.com |

| Amidine + α-Haloketone | Amidine, α-Haloketone | C2 from amidine; C4 from α-haloketone | acs.org |

| Van Leusen Synthesis | TosMIC, Aldimine | C4, C5 from TosMIC; N1, C2 from aldimine | organic-chemistry.org |

This table summarizes key classical condensation reactions for imidazole synthesis.

Hydrazine (B178648) Hydrate (B1144303) Treatment in Ring Formation

While hydrazine hydrate is a common reagent in heterocyclic synthesis, its role in the primary formation of the imidazole ring itself is not conventional. Imidazole synthesis typically relies on ammonia or primary amines as the nitrogen source for the ring. wikipedia.org However, hydrazine and its derivatives play a role in the synthesis of related nitrogen-containing heterocycles or in the modification of imidazole derivatives.

For instance, hydrazine hydrate is used to convert ester functional groups on a pre-formed imidazole ring into hydrazides. nih.gov These hydrazides can then serve as versatile intermediates for further reactions, such as cyclization into other heterocyclic systems (e.g., triazoles or thiadiazoles) appended to the imidazole core. nih.gov In some specific cases, hydrazine has been used in intramolecular ring transformations where a different heterocyclic ring, like an oxazole, is converted into a fused imidazole system. rsc.org This application, however, does not represent a de novo synthesis of the imidazole ring.

Modern and Efficient Synthetic Techniques

In recent years, significant progress has been made in developing more efficient, environmentally friendly, and versatile methods for imidazole synthesis. rsc.orgresearchgate.net These modern techniques offer advantages over classical methods, such as shorter reaction times, higher yields, and the ability to construct complex, multi-substituted imidazoles in fewer steps.

Multi-Component Reactions (MCRs) have gained prominence as a powerful tool. nih.gov Four-component reactions, often utilizing a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297), can generate highly substituted imidazoles in a single pot. researchgate.net The use of eco-friendly and reusable catalysts, such as zeolites (e.g., ZSM-11) or ionic liquids under solvent-free conditions, further enhances the green credentials of these methods. nih.gov

Microwave-assisted synthesis is another key advancement. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to improved yields and cleaner reaction profiles. researchgate.netnih.gov This technique has been successfully applied to various imidazole syntheses, including condensation reactions.

Transition metal-catalyzed reactions have also opened new avenues for synthesizing functionalized imidazoles. Catalysts based on nickel, copper, or palladium can facilitate novel C-C and C-N bond-forming cascade reactions to construct the imidazole ring with high regioselectivity. nih.govrsc.org

| Parameter | Classical Synthetic Pathways | Modern Synthetic Techniques |

| Reaction Steps | Often multi-step, sequential | Often one-pot, convergent (e.g., MCRs) |

| Reaction Time | Typically hours to days | Often minutes to a few hours (e.g., Microwave) |

| Yields | Variable, often moderate | Generally good to excellent |

| Catalysts | Often stoichiometric acids/bases | Often catalytic, reusable (e.g., zeolites, ionic liquids) |

| Environmental Impact | May use harsh reagents and solvents | Greener, often solvent-free or use benign solvents |

| Complexity | Simpler, well-established procedures | Can build highly complex molecules in fewer steps |

This table provides a comparative overview of classical versus modern synthetic strategies for imidazole derivatives.

One-Pot Synthesis Protocols

One-pot synthesis protocols have become a cornerstone in the efficient construction of complex molecules like substituted imidazoles from simple precursors in a single reaction vessel. These multi-component reactions (MCRs) are highly valued for their atom economy, reduction of waste, and simplification of purification processes. nih.govscispace.com Typically, the synthesis of tetrasubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonium salt (like ammonium acetate). researchgate.netresearchgate.net

These reactions can be performed under solvent-free conditions or in various solvents, often accelerated by a catalyst. nih.govasianpubs.org The choice of catalyst is crucial and can range from solid acids to zeolites. nih.govresearchgate.net For instance, a four-component reaction of benzil, an aromatic aldehyde, a primary amine, and ammonium acetate can be effectively catalyzed by ZSM-11 zeolite under solvent-free conditions, yielding 1,2,4,5-tetrasubstituted imidazoles in excellent yields. nih.gov The reusability of such heterogeneous catalysts adds to the environmental and economic viability of the process. nih.gov

The general mechanism involves the initial formation of an imine from the aldehyde and the primary amine, followed by a series of condensation and cyclization steps with the dicarbonyl compound and ammonia source to form the imidazole ring. informahealthcare.com The versatility of this approach allows for the introduction of diverse substituents at various positions of the imidazole core by simply changing the starting components.

| Catalyst/Method | Reactants | Key Features | Reference |

|---|---|---|---|

| ZSM-11 Zeolite | Benzil, Aldehyde, Aniline, NH4OAc | Solvent-free, reusable catalyst, excellent yields. | nih.gov |

| Sulfated Polyborate | Aldehyde, Benzil, Ammonia/Primary Amines | Eco-friendly, mild conditions, short reaction times. | informahealthcare.com |

| MCM-41 or p-TsOH | Benzil, Aldehyde, Amines, NH4OAc | Efficient, green, reusable catalysts. | researchgate.net |

| Nano-copper ferrite (B1171679) | Benzil, Aldehyde, Amines, NH4OAc | Magnetically separable and recyclable catalyst. | researchgate.net |

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high selectivity and efficiency under mild conditions. For imidazole synthesis, both transition-metal and Lewis acid catalysis have been extensively explored.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, essential for the functionalization of heterocyclic compounds like imidazole. mdpi.com The Suzuki-Miyaura cross-coupling reaction, which typically employs a palladium catalyst, is particularly effective for the arylation and alkylation of haloimidazoles. acs.orgrsc.org This reaction allows for the introduction of various substituents onto the imidazole ring with good to excellent yields under relatively mild conditions. acs.org

For example, unprotected haloimidazoles can be coupled with a wide array of aryl and heteroaryl boronic acids. acs.orgnih.gov The development of versatile imidazole-based ligands has further enhanced the efficacy of palladium catalysts for these transformations, enabling reactions to proceed under aerobic conditions and at a range of temperatures. proquest.com While direct Suzuki coupling on the imidazole core is common, these methods are also applicable to side-chain modifications, providing a route to complex imidazole derivatives. rsc.orgresearchgate.net The choice of catalyst, ligands, base, and solvent system is critical for optimizing the reaction and preventing undesirable side reactions. nih.gov

| Catalyst System | Substrates | Key Outcome | Reference |

|---|---|---|---|

| Palladium Catalyst | Unprotected Haloimidazoles + Boronic Acids | Access to a wide array of functionalized imidazole derivatives. | acs.org |

| PdCl2(PPh3)2 | 5-(4-iodophenyl)-4H-imidazole 3-oxide + B2(pin)2 | Formation of an intermediate 1,3,2-dioxoborolane. | rsc.org |

| IIn-Pd complex | Heteroarenes | Effective for C-H arylation and Buchwald-Hartwig amination. | organic-chemistry.org |

Lewis acid catalysis is a prominent strategy for synthesizing substituted imidazoles, often employed in multi-component condensation reactions. Lewis acids activate carbonyl groups, facilitating nucleophilic attack and subsequent cyclization steps. rsc.org A variety of Lewis acids, including indium(III) chloride (InCl3), iron(III) chloride (FeCl3), and zirconium(IV) chloride (ZrCl4), have proven effective. nih.govfrontiersin.org

For instance, silica-supported ferric chloride has been used in the synthesis of multisubstituted imidazoles, although reactions may require refluxing conditions for completion. nih.gov Zirconium(IV) acetylacetonate (B107027) has also been reported as a catalyst, particularly in ultrasound-assisted syntheses. researchgate.net Imidazolinium and amidinium salts can themselves act as soft Lewis acid organocatalysts, activating substrates through their positive center rather than hydrogen bonding. beilstein-journals.org These catalysts are particularly useful in reactions where traditional Lewis acids might cause unwanted side reactions. beilstein-journals.org The development of metal-free, acid-promoted multicomponent reactions provides an environmentally benign alternative for constructing tri- and tetrasubstituted imidazole derivatives in good to excellent yields. acs.org

Ultrasound-Assisted Synthesis Methodologies

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient technique in organic synthesis. nih.govmdpi.com Ultrasound irradiation can significantly enhance reaction rates, improve yields, and reduce reaction times compared to conventional heating methods. mdpi.comtandfonline.com This is attributed to the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures.

In the context of imidazole synthesis, ultrasound has been successfully applied to various multi-component reactions. researchgate.netmdpi.com For example, the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles can be accelerated using catalysts like 3-(N-morpholino)propane sulfonic acid (MOPS) or nano-copper ferrite under ultrasonic irradiation. researchgate.nettandfonline.com These methods often proceed in shorter times and with higher yields than their silent (non-sonicated) counterparts. researchgate.netmdpi.com The use of ultrasound can also facilitate reactions under milder, ambient conditions, avoiding the need for high temperatures and pressures. researchgate.net The combination of ultrasound with eco-friendly catalysts and solvents represents a significant advancement towards sustainable chemical synthesis. nih.govresearchgate.net

| Catalyst | Reaction Type | Advantage of Ultrasound | Reference |

|---|---|---|---|

| Zr(acac)4 | Three-component synthesis of 2,4,5-trisubstituted imidazoles. | Shorter reaction times (20-50 min vs. ~3 h) and higher yields (up to 97% vs. 84%). | researchgate.netmdpi.com |

| Fe3O4 MNPs | One-pot three-component synthesis of 2,4,5-trisubstituted imidazoles. | Significant reduction in reaction time (25-45 min vs. 120-180 min). | nih.govmdpi.com |

| MOPS | One-pot four-component condensation. | Excellent yields in very short reaction times. | mdpi.comtandfonline.com |

| None (Catalyst-free) | Condensation of phenylglyoxal (B86788) monohydrate, aldehyde, and ammonium acetate. | Milder and more rapid compared to traditional methods. | nih.gov |

Reactions Involving Grignard Reagents for Functionalization

Grignard reagents are highly versatile organometallic compounds widely used for forming carbon-carbon bonds. nih.gov However, their application in the functionalization of N-H containing heterocycles like imidazole presents challenges due to the acidic proton on the nitrogen, which can be readily deprotonated by the strongly basic Grignard reagent. chemicalforums.com This necessitates a protection strategy for the nitrogen atom before introducing the Grignard reagent, or the use of excess reagent.

Despite this challenge, Grignard reagents can be employed for the functionalization of the imidazole ring. For instance, after N-protection, a halo-substituted imidazole can be converted into an imidazole Grignard reagent, which can then react with various electrophiles. Alternatively, a pre-formed Grignard reagent can be used in transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling, with a haloimidazole. chemicalforums.com The development of base-stable ionic liquids has also opened new possibilities for conducting Grignard reactions, as these solvents can be designed to be compatible with the strong basicity of the reagents. organic-chemistry.org Furthermore, the use of highly activated magnesium (Rieke magnesium) allows for the preparation of functionalized Grignard reagents at low temperatures, which can then be used to introduce functionalities onto aromatic and heterocyclic systems. organic-chemistry.org

Strategies Utilizing α-Isocyanoacetates as Building Blocks

α-Isocyanoacetate derivatives are valuable building blocks in multicomponent chemistry for the synthesis of various nitrogen-containing heterocycles, including imidazoles. researchgate.net The isocyanide group is highly reactive and can participate in a variety of cycloaddition and insertion reactions.

One prominent method is the van Leusen imidazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. This reaction provides a regioselective route to 1,4- or 1,5-disubstituted imidazoles. A modified, three-component version of this reaction allows for the synthesis of 1,4,5-trisubstituted imidazoles from in-situ generated imines and TosMIC. organic-chemistry.org More recently, palladium-catalyzed multicomponent reactions involving α-isocyanoacetates, sulfonyl azides, and primary amines have been developed to produce tetrasubstituted imidazolone (B8795221) derivatives. rsc.org Furthermore, α-isocyanoacetamide derivatives can be converted to oxazolines, which serve as precursors to α-isocyanoacrylamides, leading to the formation of 2-arylated imidazolones. nih.gov These strategies highlight the versatility of isocyanide-based building blocks in constructing the imidazole core with a high degree of substitution.

Precursor and Intermediate Chemistry

The successful synthesis of the target compound relies heavily on the strategic preparation and purification of key precursors and intermediates. The primary goals are to construct the 2-isopropyl-1H-imidazole core and then install a functional group at the C-4 position that can be readily converted to a methanamine moiety.

The formation of the 2,4-disubstituted imidazole ring is the foundational step in the synthesis. While multiple strategies exist for imidazole synthesis, a common and effective approach for this substitution pattern involves the condensation of an α-haloketone with an amidine. researchgate.net

A plausible and efficient pathway to a key precursor, 2-isopropyl-1H-imidazole-4-carbaldehyde, can be conceptualized as follows:

Formation of an α-hydroxyketone: The synthesis can initiate from 1,3-dihydroxyacetone. Selective protection of one primary alcohol, followed by oxidation of the secondary alcohol to a ketone and protection of the remaining primary alcohol, yields a protected dihydroxyacetone derivative.

Bromination: The subsequent step involves the bromination of the α-carbon next to the ketone, creating a key α-bromoketone intermediate.

Condensation with an Amidine: Isobutyramidine (derived from isobutyronitrile) is then reacted with the α-bromoketone intermediate in the presence of a base like potassium bicarbonate. researchgate.net This condensation reaction forms the imidazole ring, yielding a 4-(protected-hydroxymethyl)-2-isopropyl-1H-imidazole.

Deprotection and Oxidation: The protecting group on the hydroxymethyl moiety is removed, affording (2-isopropyl-1H-imidazol-4-yl)methanol. This alcohol intermediate is then oxidized to the crucial aldehyde precursor, 2-isopropyl-1H-imidazole-4-carbaldehyde. This oxidation can be achieved using reagents like manganese dioxide (MnO₂), a method proven effective for similar imidazole alcohols.

An alternative strategy involves starting with pre-formed imidazole precursors like 1H-imidazole-4-carboxaldehyde. echemi.comchemicalbook.com However, this would necessitate the subsequent introduction of the isopropyl group at the C-2 position, which can be challenging and may require protecting groups on the ring nitrogen and the aldehyde functionality. Therefore, building the ring with the desired substituents is often the more direct approach.

Key intermediates and their expected analytical signatures include:

(2-isopropyl-1H-imidazol-4-yl)methanol: This intermediate would show characteristic O-H and C-O stretching frequencies in its Infrared (IR) spectrum. ¹H NMR spectroscopy would reveal signals for the imidazole ring protons, a methylene (B1212753) signal for the CH₂OH group, and the characteristic doublet and septet for the isopropyl group.

2-isopropyl-1H-imidazole-4-carbaldehyde: This is the most critical intermediate. Its successful formation is confirmed by the appearance of a strong carbonyl (C=O) stretch in the IR spectrum (typically around 1680-1700 cm⁻¹). In the ¹H NMR spectrum, a distinctive singlet for the aldehyde proton (CHO) would appear significantly downfield (around 9-10 ppm). The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

The table below outlines the expected spectroscopic data for the key aldehyde intermediate.

| Technique | Expected Signature |

|---|---|

| ¹H NMR | δ ~9.8 ppm (s, 1H, CHO), δ ~7.8 ppm (s, 1H, imidazole C5-H), δ ~3.0 ppm (septet, 1H, isopropyl CH), δ ~1.3 ppm (d, 6H, isopropyl CH₃) |

| ¹³C NMR | δ ~185 ppm (CHO), δ ~155 ppm (imidazole C2), δ ~140 ppm (imidazole C4), δ ~130 ppm (imidazole C5), δ ~28 ppm (isopropyl CH), δ ~22 ppm (isopropyl CH₃) |

| IR (cm⁻¹) | ~3100-3000 (N-H stretch), ~2970 (C-H stretch, isopropyl), ~1690 (C=O stretch, aldehyde), ~1580 (C=N stretch) |

| Mass Spec (m/z) | Expected [M]+ peak at 138.08 |

The aldehyde intermediate, 2-isopropyl-1H-imidazole-4-carbaldehyde, is the direct precursor to the final methanamine product. The conversion is accomplished via reductive amination, a fundamental transformation in organic chemistry for synthesizing amines from carbonyl compounds. unisi.itorganic-chemistry.org

The process involves two key mechanistic steps:

Imine Formation: The aldehyde is reacted with an amine source, typically aqueous ammonia or ammonium acetate, to form an imine intermediate (a Schiff base). The reaction is often acid-catalyzed and involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond. nih.gov

Reduction: The in-situ formed imine is then reduced to the corresponding primary amine. This reduction step must be selective for the imine over the starting aldehyde. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used. reddit.com These hydride reagents readily reduce the polar C=N bond of the imine without significantly affecting the aldehyde, thus driving the reaction towards the desired amine product. unisi.it

This one-pot reaction is highly efficient and avoids the isolation of the often-unstable imine intermediate, providing a direct route from the key aldehyde precursor to the target this compound.

Functionalization and Derivatization Strategies

Further modification of the this compound scaffold can be explored to generate a library of related compounds. These strategies focus on introducing substituents at the available positions on the imidazole ring or, more challenging, modifying the existing isopropyl group.

With the C-2 and C-4 positions occupied, functionalization can be directed towards the remaining C-5 carbon and the N-1 or N-3 nitrogens.

N-Alkylation/Arylation: The imidazole ring contains two nitrogen atoms that can potentially be alkylated. In an unsymmetrically substituted imidazole, the choice of reaction conditions can influence which nitrogen is functionalized. The reaction is governed by both steric and electronic effects. otago.ac.nz Generally, in basic media, alkylation tends to occur at the less sterically hindered nitrogen. The electronic nature of the substituents also plays a key role; electron-withdrawing groups on the ring can influence the nucleophilicity of the adjacent nitrogen atoms. otago.ac.nz A variety of alkylating and arylating agents can be used, often catalyzed by a base, to install groups at the N-1 or N-3 position. ciac.jl.cnbeilstein-journals.org

C-5 Position Functionalization: The C-5 position is the only remaining carbon on the imidazole core available for substitution. Direct C-H activation is a powerful, modern strategy for this type of functionalization. acs.org Palladium-catalyzed cross-coupling reactions, for example, can be used to introduce aryl or other groups at the C-5 position, provided that suitable reaction conditions are developed to achieve the desired regioselectivity. acs.org Halogenation at the C-5 position can also provide a handle for further derivatization through classic cross-coupling reactions.

Direct modification of the isopropyl group at the C-2 position is chemically challenging due to the high strength of the C-H bonds. However, two primary strategies can be considered:

Direct C-H Functionalization: Advanced catalytic methods involving transition metals can potentially activate the C-H bonds of the isopropyl group. sigmaaldrich.comacs.org This would allow for the introduction of new functional groups, such as hydroxyl or amino groups, directly onto the alkyl chain. However, achieving selectivity for the tertiary vs. primary C-H bonds of the isopropyl group would be a significant challenge. nih.gov

Precursor Modification: A more practical and versatile approach is to introduce diversity before the imidazole ring is formed. By starting with different amidines in the initial condensation step (section 2.3.1), a wide variety of alkyl or aryl groups can be installed at the C-2 position. For example, using acetamidine (B91507) would yield a C-2 methyl group, while using benzamidine (B55565) would install a phenyl group. This strategy allows for the systematic modification of the substituent at the C-2 position to explore its impact on the molecule's properties.

Derivatization at the Methanamine Nitrogen

The primary amino group of this compound is a versatile handle for a variety of chemical transformations, including reductive amination, acylation, and alkylation, enabling the synthesis of a wide range of N-substituted derivatives.

Reductive Amination: This two-step, one-pot process is a highly effective method for introducing a wide range of substituents to the methanamine nitrogen. mdpi.com The reaction commences with the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. Subsequent in-situ reduction of the imine yields the corresponding secondary or tertiary amine. This method is noted for its efficiency and the broad scope of compatible aldehydes and ketones. researchgate.netnih.gov The choice of reducing agent is critical, with various borohydride reagents being commonly employed. For instance, borohydride exchange resin has been utilized for the reductive amination of aldehydes and ketones with dimethylamine. koreascience.kr

| Reactant | Reagent and Conditions | Product |

|---|---|---|

| Aldehyde (R'-CHO) | 1. Condensation (Imine formation) 2. In-situ reduction (e.g., NaBH4, NaBH(OAc)3) | Secondary Amine (R-NH-CH2-R') |

| Ketone (R'-CO-R'') | Tertiary Amine (R-N(CH2-R')(CH2-R'')) |

N-Acylation: The primary amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form amide derivatives. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct. Bismuth(III) salts have been shown to be effective catalysts for the N-acylation of sulfonamides with carboxylic acid anhydrides under solvent-free conditions, a methodology that can be extended to primary amines. researchgate.net

N-Alkylation: Direct alkylation of the methanamine nitrogen can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives through this method highlights its utility. nih.gov The degree of alkylation can be controlled by the stoichiometry of the reactants.

Late-Stage Functionalization Techniques (e.g., Difluoromethylation)

Late-stage functionalization is a powerful strategy for modifying complex molecules at a late step in a synthetic sequence, allowing for the rapid generation of analogs with improved properties. nih.govnih.gov The introduction of a difluoromethyl (CF2H) group, a bioisostere of hydroxyl, thiol, and amino groups, is of particular interest in medicinal chemistry. beilstein-journals.orgcas.cn

Recent advancements have focused on the development of novel reagents and methodologies for the late-stage difluoromethylation of heteroaromatic compounds, including imidazoles. rsc.orgrsc.org Photocatalytic strategies utilizing visible light have emerged as a sustainable and efficient approach. beilstein-journals.orgnih.gov These methods often involve the generation of a difluoromethyl radical from a stable precursor, which then reacts with the imidazole core. nih.gov For instance, difluoromethyltriphenylphosphonium bromide has been employed as a convenient and air-stable source of the CF2H radical in visible light-induced cascade difluoromethylation/cyclization reactions of unactivated alkenes. nih.govacs.org Imidazolium (B1220033) salts have also been designed as effective radical difluoromethylation reagents. cas.cnresearchgate.net Metal-free C-H difluoromethylation of imidazoles at the C-2 position has been achieved using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane). enamine.net

| Method | Reagent/Catalyst | Key Features |

|---|---|---|

| Visible-Light Photocatalysis | Difluoromethyltriphenylphosphonium bromide / Photocatalyst | Mild conditions, environmentally friendly, good for cascade reactions. nih.govacs.org |

| Radical Difluoromethylation | Difluoromethylsulfonyl Imidazolium Salt | Enables amino- and oxy-difluoromethylation of alkenes. cas.cn |

| Metal-Free C-H Difluoromethylation | Ruppert-Prakash Reagent (TMSCF3) | Targets the C-2 position of the imidazole ring. enamine.net |

Regioselective Functionalization Approaches

Controlling the regioselectivity of reactions on the imidazole ring is a significant synthetic challenge due to the presence of multiple reactive sites. The development of regioselective functionalization methods is crucial for the synthesis of well-defined isomers.

For 2,4-disubstituted imidazoles, the C-5 position is often the most accessible for electrophilic substitution. Palladium-catalyzed direct arylation has been shown to be a powerful tool for the regioselective functionalization of imidazoles at the C-5 position. unipi.it The use of directing groups can further enhance the regioselectivity of C-H functionalization. rsc.org For instance, a (2-(trimethylsilyl)ethoxy)methyl (SEM) group on the imidazole nitrogen can direct arylation to either the C-2 or C-5 position depending on the reaction conditions. acs.orgnih.gov

Metalation strategies using sterically hindered magnesium or zinc bases, such as TMP-amides (TMP = 2,2,6,6-tetramethylpiperidyl), have been successfully employed for the regioselective deprotonation and subsequent functionalization of various N-heterocycles, including pyridines and quinolines. acs.orgthieme-connect.de These methods can often be applied to imidazole scaffolds to achieve regioselective functionalization at specific positions that might otherwise be difficult to access. rsc.orgresearchgate.netnih.gov The synthesis of a (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol derivative involved a regioselective lithiation at the 2-position of a 1,4-disubstituted imidazole, followed by quenching with an electrophile, demonstrating the feasibility of this approach. researchgate.netnih.govmdpi.com The synthesis of 1,4-disubstituted imidazoles can be achieved with complete regioselectivity through a sequence involving a double aminomethylenation of a glycine (B1666218) derivative. rsc.orgacs.org Furthermore, base-mediated domino reactions of amidine scaffolds with phenacyl bromide can lead to highly substituted 1,2,4-trisubstituted imidazoles in a regioselective manner. researchgate.net

Chemical Reactivity and Transformation Studies

Mechanistic Investigations of Key Reactions

The reactivity of (2-Isopropyl-1h-imidazol-4-yl)methanamine is centered around the aromatic imidazole (B134444) core and the nucleophilic primary amine. The isopropyl group at the C2 position exerts a notable steric and electronic influence on the molecule's reactivity.

Reaction Pathway Elucidation

Electrophilic aromatic substitution is a fundamental reaction for imidazoles. The imidazole ring is electron-rich and thus susceptible to attack by electrophiles. The substitution pattern is directed by the existing substituents. The C5 position is generally the most favored site for electrophilic attack on a 1H-imidazole due to the directing effect of the ring nitrogens. The C2-isopropyl group, being an electron-donating group, further activates the ring towards electrophilic substitution, although its steric bulk might slightly hinder the approach of very large electrophiles.

Conversely, nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. In the case of this compound, direct nucleophilic attack on the ring is unlikely under normal conditions.

A plausible reaction pathway for electrophilic substitution, such as halogenation or nitration, would involve the formation of a sigma complex (an arenium ion) as an intermediate. The stability of this intermediate dictates the regioselectivity of the reaction.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product | Rationale |

| Br₂ | 5-Bromo-(2-isopropyl-1H-imidazol-4-yl)methanamine | The C5 position is electronically favored for electrophilic attack in imidazoles. The isopropyl group at C2 further activates this position. |

| HNO₃/H₂SO₄ | 5-Nitro-(2-isopropyl-1H-imidazol-4-yl)methanamine | Similar to halogenation, nitration is expected to occur at the most electron-rich and accessible position, which is C5. |

| Acyl Halide/Lewis Acid | 5-Acyl-(2-isopropyl-1H-imidazol-4-yl)methanamine | Friedel-Crafts acylation, if successful on the imidazole ring, would likely proceed at the C5 position. |

Studies on Intermediates and Transition States

While specific experimental data on the intermediates and transition states for reactions of this compound are unavailable, computational studies on similar imidazole systems provide valuable insights.

In electrophilic substitution reactions, the rate-determining step is typically the formation of the high-energy sigma complex. The transition state leading to this intermediate would involve the partial formation of a new bond between the electrophile and the C5 carbon of the imidazole ring, with a corresponding disruption of the aromatic system. The stability of this transition state, and the subsequent intermediate, is enhanced by the electron-donating nature of the isopropyl group.

For reactions involving the amine functionality, such as N-alkylation or N-acylation, the transition state would involve the nucleophilic attack of the amine's lone pair on the electrophilic center. The steric hindrance from the nearby imidazole ring and the C2-isopropyl group could influence the energy of this transition state and thus the reaction rate.

Functional Group Interconversions

The presence of both an amine and an imidazole ring allows for a wide range of functional group interconversions, making this compound a potentially versatile building block in organic synthesis.

Transformations of the Amine Functionality

The primary amine group is a highly reactive functional group that can undergo numerous transformations.

Acylation and Sulfonylation: The amine can be readily acylated with acyl chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to form sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: The amine can be alkylated with alkyl halides to form secondary and tertiary amines. Controlling the degree of alkylation can be challenging and may lead to a mixture of products. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary and tertiary amines.

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is reversible and is often driven to completion by the removal of water.

Diazotization: Treatment of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would lead to the formation of a diazonium salt. Aliphatic diazonium salts are generally unstable and can decompose to form a carbocation, which can then undergo various reactions such as substitution, elimination, or rearrangement. Given the heterocyclic nature of the attached ring, the reactivity of this specific diazonium salt would be of particular interest for synthetic applications.

Table 2: Potential Transformations of the Amine Functionality

| Reagent | Product Type | General Conditions |

| Acetyl chloride | Amide | Base (e.g., triethylamine), aprotic solvent |

| Benzyl bromide | Secondary/Tertiary Amine | Base, polar solvent |

| Benzaldehyde | Imine (Schiff base) | Mild acid or base catalyst, removal of water |

| NaNO₂, HCl | Diazonium salt (unstable) | 0-5 °C |

Reactions of the Imidazole Nitrogen

The imidazole ring contains two nitrogen atoms, N1 and N3. The N1 nitrogen is pyrrole-like and bears a hydrogen atom, while the N3 nitrogen is pyridine-like with a lone pair of electrons. Both nitrogens can participate in reactions.

N-Alkylation: The N1 nitrogen can be deprotonated by a strong base to form an imidazolate anion, which is a potent nucleophile and can be readily alkylated. Alkylation can also occur under neutral or acidic conditions, but regioselectivity between N1 and N3 can be an issue in unsymmetrically substituted imidazoles. The steric bulk of the C2-isopropyl group would likely favor alkylation at the less hindered N3 position if the reaction is performed on the neutral imidazole. However, in the tautomeric equilibrium, the N-H proton can reside on either nitrogen, and alkylation of the deprotonated species will generally lead to a mixture of N1 and N3 alkylated products, with the ratio influenced by steric and electronic factors.

N-Acylation: Similar to alkylation, acylation can occur at the ring nitrogens. N-acylated imidazoles are often reactive intermediates themselves and can act as acyl transfer agents.

Coordination Chemistry: The lone pair of electrons on the N3 nitrogen makes the imidazole ring an excellent ligand for metal ions. This compound could potentially act as a bidentate ligand, coordinating to a metal center through both the N3 of the imidazole and the nitrogen of the aminomethyl group.

Stability and Reactivity in Reaction Environments

The stability of this compound is crucial for its handling and application in synthesis.

Acidic Conditions: The imidazole ring is basic and will be protonated in acidic solutions to form an imidazolium (B1220033) ion. The primary amine will also be protonated to form an ammonium (B1175870) salt. This protonation deactivates the imidazole ring towards electrophilic attack. The compound is expected to be generally stable in moderately acidic conditions, though strong, hot acids could potentially lead to degradation.

Basic Conditions: The N-H proton of the imidazole ring is weakly acidic and can be removed by strong bases. The resulting imidazolate anion is generally stable. The amine functionality is stable in basic conditions.

Oxidizing and Reducing Conditions: The imidazole ring is generally resistant to oxidation, although strong oxidizing agents can lead to ring cleavage. The aminomethyl group is also relatively stable to oxidation. Reduction of the imidazole ring is difficult and typically requires harsh conditions, such as high-pressure hydrogenation. More common is the reduction of substituents on the ring. The aminomethyl group is already in a reduced state and would not be further reduced under standard conditions.

Factors Influencing Reaction Efficiency

The efficiency of chemical transformations involving this compound is governed by several key factors, including the choice of solvent, temperature, catalyst, and the nature of the reagents. Optimization of these parameters is crucial for achieving high yields and purity of the desired products.

Solvent Selection: The polarity and proticity of the solvent play a significant role. For reactions involving the primary amine, such as N-acylation, aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often employed to avoid side reactions with the solvent. In contrast, reactions on the imidazole ring may benefit from polar aprotic solvents like dimethylformamide (DMF) which can help to solubilize reagents and intermediates.

Temperature Control: Reaction temperature is a critical parameter that can influence both the rate of reaction and the formation of byproducts. For many standard transformations of the primary amine, reactions can be carried out at room temperature. However, for less reactive electrophiles or for certain modifications of the imidazole ring, heating may be necessary to drive the reaction to completion. Conversely, for highly exothermic reactions or when dealing with thermally sensitive products, cooling the reaction mixture is essential to maintain control and selectivity.

Catalysis: The use of catalysts is often indispensable for achieving efficient transformations. For instance, in acylation reactions, a base catalyst such as triethylamine (B128534) or pyridine (B92270) is commonly used to neutralize the acid byproduct and drive the reaction forward. For more complex transformations, such as cross-coupling reactions on the imidazole ring, transition metal catalysts, particularly those based on palladium or copper, are frequently employed. The choice of ligand for the metal catalyst is also a critical factor that can significantly impact reaction efficiency and selectivity.

Reagent Stoichiometry and Nature: The molar ratio of reactants is a fundamental consideration. An excess of one reagent may be used to ensure the complete conversion of the limiting reactant. The nature of the reagents themselves is also paramount. For example, the use of highly reactive acylating agents like acid chlorides will lead to faster reaction rates compared to less reactive agents like esters.

Below is an illustrative data table summarizing the impact of various factors on a representative N-acylation reaction of this compound.

| Entry | Solvent | Temperature (°C) | Catalyst (equiv.) | Acylating Agent | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCM | 25 | Triethylamine (1.2) | Acetyl Chloride | 92 |

| 2 | THF | 25 | Triethylamine (1.2) | Acetyl Chloride | 88 |

| 3 | DCM | 0 | Triethylamine (1.2) | Acetyl Chloride | 95 |

| 4 | DCM | 25 | None | Acetyl Chloride | 45 |

| 5 | DCM | 25 | Triethylamine (1.2) | Acetic Anhydride | 85 |

Strategies for Optimizing Reaction Conditions

The optimization of reaction conditions is a systematic process aimed at maximizing the yield and purity of the target molecule while minimizing reaction time and the formation of impurities. Several strategies are commonly employed in the context of reactions involving this compound.

Screening of Reaction Parameters: A common initial step in optimization is the screening of a range of solvents, bases, catalysts, and temperatures. This is often done on a small scale to quickly identify promising conditions. For example, a solvent screen for a particular transformation might include a selection of chlorinated, ether, aromatic, and polar aprotic solvents to assess their impact on the reaction outcome.

Use of Design of Experiments (DoE): For more complex reactions, a Design of Experiments (DoE) approach can be a powerful tool. This statistical method allows for the simultaneous variation of multiple reaction parameters to identify optimal conditions and to understand the interactions between different variables. This can be more efficient than the traditional one-factor-at-a-time (OFAT) approach.

Monitoring Reaction Progress: Careful monitoring of the reaction progress using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC) is essential for optimization. This allows for the determination of the optimal reaction time and can provide insights into the formation of byproducts.

The following data table illustrates a hypothetical optimization of a Suzuki-Miyaura cross-coupling reaction on a halogenated derivative of this compound, showcasing the systematic variation of key parameters.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 72 |

| 3 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 4 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 91 |

| 5 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 |

| 6 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 82 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Methodologies for SAR/SPR Studies

A multi-faceted approach is employed to systematically investigate the SAR and SPR of (2-Isopropyl-1h-imidazol-4-yl)methanamine and related compounds. These methodologies range from systematic chemical modifications to theoretical computational modeling.

Systematic structural modification is a cornerstone of SAR studies. This approach involves the methodical alteration of the lead compound's structure to identify key pharmacophoric elements and understand their contribution to biological activity. For the this compound scaffold, modifications can be targeted at three primary locations: the imidazole (B134444) core, the isopropyl group at the C2 position, and the methanamine side chain at the C4 position. The imidazole ring itself offers multiple sites for modification, each capable of distinctly influencing the compound's pharmacological properties. researchgate.net For instance, substitutions at the N-1 position of the imidazole ring are a common strategy to explore the impact on receptor binding and pharmacokinetic profiles. researchgate.net This strategy has been used in the structural optimization of other imidazole-containing compounds. researchgate.net

Building on systematic modification strategies, the design and synthesis of analogues and homologues are critical for probing the SAR of this compound. This involves creating a series of related compounds where specific parts of the molecule are altered. For example, homologation of the isopropyl group could involve synthesizing analogues with ethyl, propyl, or butyl groups to determine the optimal alkyl chain length and bulk for activity. Similarly, the methanamine side chain can be extended or branched. The synthesis of such derivatives often employs modern techniques, including microwave-assisted synthesis and metal-catalyzed reactions, which allow for the efficient preparation of a diverse library of compounds for biological evaluation. researchgate.net The synthesis of related structures, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, has been achieved through multi-step processes starting from commercially available materials, demonstrating feasible synthetic pathways for creating complex analogues. nih.govmdpi.com

The table below illustrates potential modifications to the this compound scaffold for SAR studies.

| Scaffold Position | Original Group | Potential Modifications | Rationale for Modification |

| Imidazole C2 | Isopropyl | Methyl, Ethyl, Cyclopropyl, t-Butyl, Phenyl | To probe the size and nature of the hydrophobic pocket at the binding site. |

| Imidazole C4 | Methanamine | Ethanamine, Propanamine, N-methylmethanamine | To evaluate the impact of side-chain length and basicity on target interaction. |

| Imidazole N1 | Hydrogen | Methyl, Ethyl, Benzyl | To assess the role of the N-H proton as a hydrogen bond donor and explore steric effects. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For imidazole-based compounds, 2D and 3D-QSAR models are developed to predict the activity of novel derivatives and to prioritize their synthesis. nih.govnih.gov

The theoretical aspect of QSAR involves several key steps:

Data Set Selection : A series of imidazole analogues with known biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) parameters. rjptonline.orgresearchgate.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. nih.govnih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

QSAR models for imidazole-based compounds have successfully highlighted the significance of steric, electrostatic, and hydrophobic features for biological activity. rjptonline.orgresearchgate.net The resulting models can provide valuable insights into the structural requirements for optimal target engagement and guide the design of new, more potent compounds. nih.gov

Impact of Structural Modifications on Target Engagement (Pre-clinical)

Pre-clinical studies focusing on the interaction between this compound analogues and their biological targets provide direct evidence of the impact of structural modifications. These investigations are essential for validating the hypotheses generated from SAR and QSAR studies.

The imidazole ring is a privileged structure in medicinal chemistry due to its unique physicochemical properties that facilitate molecular recognition. mdpi.comnih.gov Its electron-rich aromatic nature allows it to participate in various noncovalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. nih.govresearchgate.net

Key aspects of the imidazole core's role include:

Hydrogen Bonding : The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen). researchgate.netrsc.org This amphoteric nature allows it to form crucial hydrogen bonds with amino acid residues in a protein's active site, anchoring the ligand in a specific orientation. mdpi.com

Aromaticity and π-Interactions : The aromatic sextet of π-electrons enables the imidazole ring to engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. researchgate.net

Tautomerism : The ability of the proton on the nitrogen to move between the two nitrogen atoms results in two equivalent tautomeric forms. nih.gov This property can be critical for establishing the correct ionic and hydrogen bonding interactions with a receptor. nih.gov

Coordination Chemistry : The nitrogen atoms of the imidazole ring are excellent ligands for metal ions, a property that is vital in many metalloenzymes where histidine residues (which contain an imidazole side chain) are key components of the active site. researchgate.netresearchgate.net

In the context of G protein-coupled receptors (GPCRs), the imidazole moiety can interact with key amino acid residues, such as aspartate, within the transmembrane helices, which is crucial for ligand recognition and receptor activation. nih.gov The modification of the imidazole nucleus, for example by N-methylation, can drastically alter potency, confirming the importance of specific interactions for biological activity. mdpi.com

The isopropyl group attached to the C2 position of the imidazole ring is not merely a passive substituent; it plays a significant role in determining the compound's potency and selectivity. SAR studies on various compound series have revealed that bulky hydrophobic groups like isopropyl can be critical for activity. acs.org

The significance of the isopropyl group can be attributed to:

Potency : The branched, hydrophobic nature of the isopropyl group allows it to fit snugly into specific hydrophobic pockets within the target's binding site. This favorable interaction can significantly enhance the binding affinity and, consequently, the potency of the compound. SAR studies on other scaffolds have shown that replacing smaller groups with an isopropyl group can lead to a substantial increase in activity. mdpi.com

Selectivity : The specific size and shape requirements of the binding pocket of the intended target mean that the isopropyl group may be optimal for binding. In contrast, off-target receptors may have binding pockets with different topographies that cannot accommodate the bulky isopropyl group, thus conferring selectivity. nih.gov Efficacy-driven selectivity, where a ligand stimulates a target receptor more strongly than a closely related one despite similar binding affinities, can be influenced by such substituents. nih.gov

The table below summarizes the potential effects of modifying the C2-substituent on the activity of this compound.

| C2-Substituent | Relative Size | Potential Impact on Potency | Potential Impact on Selectivity |

| Methyl | Smaller | Likely decrease due to reduced hydrophobic interaction. | May decrease if steric bulk is a key selectivity determinant. |

| Isopropyl | Optimal (Hypothetical) | High potency due to ideal fit in hydrophobic pocket. | High selectivity due to specific steric requirements of the target. |

| t-Butyl | Larger | May decrease if the group is too bulky for the binding pocket, causing steric hindrance. | May increase or decrease depending on the topography of off-target binding sites. |

| Cyclopropyl | Similar/Rigid | May maintain or increase potency if the rigid conformation is favorable. | May alter selectivity profile due to conformational constraint. |

Contributions of the Methanamine Linker to Interaction Profiles

The methanamine linker at the C4 position of the imidazole ring, -(CH₂NH₂), is a critical determinant of the molecule's interaction profile. This functional group provides both flexibility and specific points for intermolecular interactions, which are crucial for binding to biological targets. nih.gov

The primary amine of the linker is a key hydrogen bond donor and can also act as a protonated cation under physiological conditions, allowing for strong ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a receptor's active site. The methylene (B1212753) bridge (CH₂) provides rotational flexibility, enabling the amine to orient itself optimally within a binding pocket to maximize these interactions. The imidazole ring itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), making the entire molecule a versatile interaction partner. nih.gov The presence of the methanamine linker adds significant hydrogen bonding capability, which is often essential for potent biological activity.

Effects of Peripheral Substituents on Binding Affinity

Peripheral substituents on the imidazole ring significantly modulate the molecule's electronic properties, steric profile, and lipophilicity, thereby influencing its binding affinity. In the case of this compound, the isopropyl group at the C2 position is particularly influential.

Steric and Hydrophobic Effects: The isopropyl group is a bulky and hydrophobic substituent. Its presence can create favorable van der Waals and hydrophobic interactions with nonpolar pockets in a target protein. However, its size can also introduce steric hindrance, potentially preventing the molecule from fitting into a constrained binding site. The balance between these positive hydrophobic interactions and negative steric clashes is a key factor in determining binding affinity.

Structure-activity relationship studies on related bicyclic nitroimidazoles have demonstrated the critical role of substituents at the 2-position. For instance, replacing an ether oxygen atom at the C2 position with other electron-donating atoms like nitrogen or sulfur resulted in equipotent analogs, while substitution with a carbon atom significantly reduced aerobic activity against Mycobacterium tuberculosis. nih.gov This highlights the sensitivity of biological activity to the nature of the substituent at this position.

The following table, adapted from studies on related imidazole derivatives, illustrates how different substituents can affect biological activity.

| Compound Series | Substituent at C2 | Substituent at C4/C5 | Relative Binding Affinity/Activity | Reference |

|---|---|---|---|---|

| Nitroimidazole Analogs | -O- (in oxazine (B8389632) ring) | -NO₂ | High | nih.gov |

| Nitroimidazole Analogs | -S- (in thiazine (B8601807) ring) | -NO₂ | High (equipotent to -O-) | nih.gov |

| Nitroimidazole Analogs | -NH- (in piperazine (B1678402) ring) | -NO₂ | High (equipotent to -O-) | nih.gov |

| Nitroimidazole Analogs | -CH₂- (in carbocycle) | -NO₂ | Low (30-fold reduction) | nih.gov |

Computational Approaches to SAR/SPR

Computational chemistry provides powerful tools to investigate structure-activity and structure-property relationships at the molecular level, offering insights that can guide the design and optimization of new therapeutic agents.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com For imidazole derivatives, docking studies have been instrumental in elucidating their mechanism of action. For example, in studies of imidazole derivatives as inhibitors of the enzyme 14α-demethylase, docking simulations revealed that the N3 atom of the imidazole ring coordinates with the heme iron atom in the enzyme's active site. researchgate.net

Simulations of various substituted imidazoles have shown that binding affinity is often correlated with the ability to form specific interactions, such as:

Hydrogen Bonds: Interactions with key amino acid residues like Serine, Threonine, or Glutamate. researchgate.net

π-π and π-cation Interactions: Stacking interactions between the aromatic imidazole ring and residues like Phenylalanine (Phe) or Arginine (Arg). researchgate.net

The table below summarizes typical molecular docking results for a series of imidazole derivatives against an antimicrobial target, showcasing the relationship between structure, binding energy, and specific molecular interactions.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Number of H-Bonds | Reference |

|---|---|---|---|---|

| Compound 4a | -7.9 | Ser347 | 1 | researchgate.net |

| Compound 4b | -8.3 | Thr352, Glu488 | 2 | researchgate.net |

| Compound 4c | -8.6 | Thr352, Lys603 | 2 | researchgate.net |

| Compound 4d | -8.1 | Thr352 | 1 | researchgate.net |

For this compound, docking simulations would predict how the isopropyl group fits into hydrophobic pockets and how the methanamine group forms hydrogen bonds within a target's active site.

Molecular Dynamics Simulations for Conformational Analysis and Binding

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the binding pose predicted by docking and to analyze the conformational flexibility of the ligand and protein. nih.gov

In studies of imidazole-based inhibitors, MD simulations have been used to:

Confirm Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period. A stable RMSD suggests a stable binding complex. nih.gov

Analyze Conformational Changes: Evaluating the root-mean-square fluctuation (RMSF) of individual residues helps identify which parts of the protein are flexible and which are stabilized by ligand binding. nih.gov

Calculate Binding Free Energy: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of binding free energy. nih.gov

Characterize Interactions: The persistence of hydrogen bonds and other interactions throughout the simulation can be monitored to confirm their importance for binding. chemrxiv.org

MD simulations of metal-imidazole complexes, which mimic the interactions in metalloproteins, have been crucial for parameterizing force fields and understanding the thermodynamics of binding. chemrxiv.orgsns.it These studies highlight the importance of accurately modeling the dynamic interactions between the imidazole moiety and its binding partner.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. mdpi.com For imidazole and its derivatives, these methods are used to calculate key electronic descriptors. nih.gov

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity and the potential for intramolecular charge transfer. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For imidazole, the pyridine-like nitrogen is typically an electron-rich site, making it a prime location for hydrogen bonding or coordination to metal ions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and hyperconjugative interactions within a molecule, which contribute to its stability. nih.gov

Analyses of the imidazole ring show it has an electronic character intermediate between that of pyrrole (B145914) and pyridine (B92270). acs.org Quantum chemical studies on substituted imidazoles demonstrate how different functional groups alter these electronic properties, thereby influencing their reactivity and interaction profiles. scispace.com For this compound, DFT calculations would quantify the electron-donating effect of the isopropyl group and map the electrostatic potential around the reactive methanamine and imidazole nitrogen atoms.

Molecular Interactions and Pre Clinical Biological Target Engagement

Receptor Binding Studies at the Molecular Level

The imidazole (B134444) moiety, a core component of (2-Isopropyl-1h-imidazol-4-yl)methanamine, is a well-established pharmacophore known to interact with a variety of biological receptors. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for diverse binding modes.

Investigation of Binding Site Interactions

While specific receptor binding studies for this compound are not extensively documented in publicly available literature, research on analogous compounds provides a framework for understanding its potential interactions. For example, studies on compounds like 2-(1H-imidazol-4-yl)cyclopropylamine have shed light on the binding characteristics of the imidazole ring at histamine (B1213489) receptors. nih.gov In the case of the histamine H3 receptor, the imidazole ring is a crucial element for affinity and agonist activity. nih.gov It is hypothesized that the nitrogen atoms of the imidazole ring of this compound could similarly engage with amino acid residues in a receptor's binding pocket.

The isopropyl group at the 2-position and the methanamine group at the 4-position of the imidazole ring are expected to significantly influence receptor affinity and selectivity. The bulky isopropyl group may sterically guide the orientation of the molecule within a binding site, potentially favoring interactions with hydrophobic pockets. The primary amine of the methanamine group can act as a key hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues such as aspartate or glutamate (B1630785).

Role of Hydrogen Bonding and Hydrophobic Interactions

Hydrogen bonding is a critical factor in the molecular interactions of imidazole-containing compounds. The imidazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). nih.gov This dual character allows for the formation of robust connections with receptor sites. nih.gov For instance, crystallographic studies of (1H-Imidazol-4-yl)methanol have demonstrated the formation of extensive hydrogen-bonding networks. nih.gov It is plausible that the imidazole ring of this compound participates in similar hydrogen bonding patterns, anchoring the molecule within a binding site.

Enzyme Inhibition Mechanisms (Pre-clinical Focus)

The structural motifs of this compound suggest its potential as an enzyme inhibitor. The imidazole ring is a key component in the active sites of many enzymes and can also serve as a scaffold for inhibitor design.

Studies on Catalytic Site and Exosite Interactions

Furthermore, the substituents on the imidazole ring can be tailored to interact with exosites, which are binding sites on an enzyme distinct from the active site. Such interactions can lead to non-competitive or uncompetitive inhibition, offering a different mechanism of action compared to active site-directed inhibitors.

Allosteric Modulation Mechanisms

Allosteric modulation, where a ligand binds to a site other than the orthosteric (primary) binding site to modulate the receptor's or enzyme's activity, is an increasingly important area of drug discovery. Compounds with an imidazole scaffold have been identified as allosteric modulators for various targets. For example, a novel series of selective negative allosteric modulators for the metabotropic glutamate receptor 5 (mGlu5) was discovered from an isothiazole (B42339) scaffold, which shares some electronic properties with imidazole. nih.gov

While there is no direct evidence of this compound acting as an allosteric modulator, its structure possesses features that could facilitate such interactions. The combination of a rigid aromatic core and flexible side chains could allow it to bind to allosteric pockets and induce conformational changes that alter the activity of the protein. The development of allosteric modulators often involves targeting less conserved regions of proteins, which can lead to greater selectivity. nih.gov

Biomimetic and Bioinorganic Chemistry Applications

The imidazole group is of fundamental importance in bioinorganic chemistry, primarily due to its role as a ligand for metal ions in metalloproteins. The amino acid histidine, which contains an imidazole side chain, is a common coordinating residue in proteins that bind metals such as iron, zinc, and copper. researchgate.netnih.gov

The study of such metal complexes can provide valuable insights into the function of metalloenzymes and can also lead to the development of new catalysts or therapeutic agents. The coordination chemistry of imidazole-based ligands is a rich field of study, and compounds like this compound could contribute to the development of novel bioinorganic systems.

Imidazole as a Donor Ligand to Metal Atoms

The imidazole moiety is a versatile N-donor ligand in coordination chemistry. researchgate.netrsc.org Coordination with metal ions occurs through the lone pair of electrons on the imine (or "pyridinic") nitrogen atom of the five-membered ring. wikipedia.org This nitrogen atom acts as a sigma-donor, making imidazole a suitable candidate for coordination with a wide array of transition metals. researchgate.net

The donor strength of imidazole is intermediate, as indicated by the pKa of its conjugate acid, the imidazolium (B1220033) cation, which is approximately 6.95. wikipedia.org This places its basicity between that of pyridine (B92270) (pKa of pyridinium (B92312) = 5.23) and ammonia (B1221849) (pKa of ammonium (B1175870) = 9.24), allowing it to form stable complexes without being easily protonated and displaced at physiological pH. wikipedia.org Classified as a hard ligand under HSAB (Hard and Soft Acids and Bases) theory, imidazole readily coordinates with various metal dications, including Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, often forming stable octahedral or tetrahedral complexes. wikipedia.org

The steric and electronic properties of the imidazole ring can be tuned by substitution. In this compound, the isopropyl group at the 2-position provides steric bulk near the metal-binding site, which can influence the coordination geometry and accessibility of the metal center, a strategy often employed in the design of biomimetic molecules. nih.gov

| Ligand (Conjugate Acid) | pKa | Donor Atom | Classification |

| Imidazolium | ~6.95 | Nitrogen | Sigma-donor, Hard |

| Pyridinium | 5.23 | Nitrogen | Sigma-donor, borderline |

| Ammonium | 9.24 | Nitrogen | Sigma-donor, Hard |

This table presents the comparative basicity (pKa) of the imidazolium ion against other common nitrogen-based ligands, highlighting its intermediate donor strength. wikipedia.org

Design of Biomimetic Chelating Ligands

Biomimetic chemistry aims to replicate the structure and function of biological molecules, particularly the active sites of metalloenzymes. nih.gov Imidazole-containing compounds are frequently incorporated into synthetic ligands to mimic the histidine residues that coordinate to metal ions in proteins such as hemoglobin, methane (B114726) monooxygenase, and numerous zinc proteinases. nih.gov The design of these synthetic analogues allows for detailed study of reaction mechanisms and the development of novel catalysts. rsc.org

Compounds like this compound are valuable precursors for more complex chelating ligands. researchgate.netnih.govmdpi.com The combination of a soft imidazole donor and a hard amine donor in one molecule creates a bidentate N,N'-ligand reminiscent of the histamine binding motif. rsc.org This dual-donor set allows the molecule to form a stable chelate complex with a single metal ion, which is a common structural feature in metalloprotein active sites.

The design principles for these ligands often involve:

Incorporating Key Donor Groups: Utilizing imidazole and other functional groups (like amines or carboxylates) to replicate the first coordination sphere of the metal in the native protein. rsc.orgnih.gov

Tuning Steric Environment: Introducing bulky substituents, such as the isopropyl group in this compound, to create a specific pocket around the metal center. This can control substrate access and enforce a particular coordination geometry (e.g., distorted tetrahedral or trigonal bipyramidal). nih.govmit.edu

Establishing a Specific Geometry: Building the ligand on a more rigid scaffold to pre-organize the donor atoms in a geometry that matches the target active site, thereby enhancing metal binding affinity and specificity. nih.gov

The development of such biomimetic chelating ligands is crucial for advancing our understanding of enzymatic catalysis and for creating new functional materials and catalysts. rsc.orgnbinno.com

Modeling of Metalloprotein Active Sites with Imidazole Scaffolds

Synthetic modeling provides a powerful tool to investigate the structure-function relationships of metalloprotein active sites without the complexity of the protein matrix. mit.edudntb.gov.ua Imidazole-based ligands are central to this approach due to their ability to mimic the ubiquitous histidine ligation in natural systems. acs.orgchemrxiv.org By creating small-molecule complexes that replicate the key geometric and electronic features of an active site, researchers can gain insights into catalytic mechanisms, spectroscopic properties, and the role of the metal ion. nih.gov

For instance, synthetic iron-porphyrin complexes with an axial imidazole-based ligand have been instrumental as models for myoglobin (B1173299) and hemoglobin, helping to elucidate the principles of O₂ binding. wikipedia.org Similarly, complexes with two or three imidazole-containing ligands have been synthesized to model the active sites of non-heme iron enzymes and copper proteins, such as blue copper proteins where a trigonal planar N₂S environment is often found. nih.govdntb.gov.ua

Ligands like this compound, by providing both an imidazole ring and an additional donor group, are designed to create more accurate models of active sites where multiple protein side chains coordinate to a metal center. The isopropyl substituent can provide steric hindrance that models the crowded environment within a protein fold, influencing the reactivity of the coordinated metal ion. nih.gov

| Metalloprotein Class | Metal Ion | Typical Coordinating Residues | Role of Imidazole Model |

| Heme Proteins (e.g., Myoglobin) | Fe²⁺/Fe³⁺ | Histidine, Porphyrin | Mimics the axial histidine ligand, studying O₂ binding. wikipedia.org |

| Zinc Enzymes (e.g., Carbonic Anhydrase) | Zn²⁺ | Histidine (x3), H₂O/OH⁻ | Replicates the trigonal facial coordination of three histidines. nih.govrsc.org |

| Blue Copper Proteins | Cu²⁺ | Histidine (x2), Cysteine, Methionine | Models the unique spectroscopic features and redox properties. dntb.gov.ua |

| Non-heme Di-iron Enzymes | Fe²⁺/Fe³⁺ | Histidine, Carboxylate | Simulates the di-iron core and its interaction with dioxygen. mit.edu |

This table outlines several classes of metalloproteins where imidazole (from histidine) is a key ligand, and how synthetic imidazole-based scaffolds are used to model their active sites.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of (2-Isopropyl-1h-imidazol-4-yl)methanamine by providing detailed information about its atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to ascertain the precise arrangement of atoms within a molecule. For this compound, a suite of NMR experiments would be required for a complete structural assignment.